molecular formula C16H18N4O2 B240929 1,2-Bis(phenylureido)ethane CAS No. 849-97-8

1,2-Bis(phenylureido)ethane

Cat. No. B240929
CAS RN: 849-97-8
M. Wt: 298.34 g/mol
InChI Key: CDTIOGUIESQOJT-UHFFFAOYSA-N
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Description

1,2-Bis(phenylureido)ethane, also known as BPE, is a molecule that has gained significant attention in the field of medicinal chemistry due to its potential applications as a bioactive compound. BPE is a symmetrical molecule with two urea groups attached to an ethane backbone.

Mechanism of Action

The mechanism of action of 1,2-Bis(phenylureido)ethane is not well understood, but it is believed to act by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins. 1,2-Bis(phenylureido)ethane has been shown to induce oxidative stress in bacterial and fungal cells, leading to cell death. In cancer cells, 1,2-Bis(phenylureido)ethane has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
1,2-Bis(phenylureido)ethane has been shown to have a low toxicity profile, making it a potential candidate for drug development. 1,2-Bis(phenylureido)ethane has been reported to have no significant effect on the liver and kidney function, hematological parameters, and lipid profile in animal models. However, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,2-Bis(phenylureido)ethane is its broad-spectrum activity against bacteria, fungi, and viruses. 1,2-Bis(phenylureido)ethane also has a low toxicity profile, making it a potential candidate for drug development. However, one of the limitations of 1,2-Bis(phenylureido)ethane is its low solubility in water, which can limit its applications in aqueous systems. In addition, the mechanism of action of 1,2-Bis(phenylureido)ethane is not well understood, which can hinder its optimization for specific applications.

Future Directions

There are several future directions for the research on 1,2-Bis(phenylureido)ethane. One of the potential applications of 1,2-Bis(phenylureido)ethane is as a bioactive compound in the food industry, where it can be used as a preservative to inhibit the growth of bacteria and fungi. 1,2-Bis(phenylureido)ethane can also be used as a potential candidate for cancer treatment, where it can be optimized for specific cancer types. In addition, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health and to optimize its pharmacokinetic properties for drug development.
Conclusion
In conclusion, 1,2-Bis(phenylureido)ethane is a symmetrical molecule with two urea groups attached to an ethane backbone. It has gained significant attention in the field of medicinal chemistry due to its potential applications as a bioactive compound. 1,2-Bis(phenylureido)ethane has been extensively studied for its antibacterial, antifungal, antitumor, and antiviral properties. 1,2-Bis(phenylureido)ethane has a low toxicity profile, making it a potential candidate for drug development. However, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health and to optimize its pharmacokinetic properties for drug development.

Scientific Research Applications

1,2-Bis(phenylureido)ethane has been extensively studied for its potential applications as a bioactive compound. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. 1,2-Bis(phenylureido)ethane has been tested against various bacterial and fungal strains, including drug-resistant strains, and has shown promising results in inhibiting their growth. In addition, 1,2-Bis(phenylureido)ethane has been shown to exhibit cytotoxic effects against cancer cell lines, making it a potential candidate for cancer treatment. 1,2-Bis(phenylureido)ethane has also been tested against different viruses, including herpes simplex virus and human immunodeficiency virus, and has shown antiviral activity.

properties

CAS RN

849-97-8

Product Name

1,2-Bis(phenylureido)ethane

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

1-phenyl-3-[2-(phenylcarbamoylamino)ethyl]urea

InChI

InChI=1S/C16H18N4O2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22)

InChI Key

CDTIOGUIESQOJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.40 g ethylenediamine and 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 15 ml acetone, under stirring. The reaction mixture was stirred for 45 minutes, diluted with 50 ml water, cooled, the precipitated solid product was filtered, washed with water and dried. 0.62 g N,N'-bis(phenylcarbamoyl)-ethylenediamine was obtained, melting above 240° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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